6-chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine
Overview
Description
6-chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with phenylhydrazine to form the corresponding hydrazide. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the desired triazolopyridazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Cyclization is often facilitated by the use of strong acids or bases, depending on the specific reaction pathway.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridazines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new drugs with anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation . The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazines: These compounds share a similar triazole ring but differ in the fused heterocyclic system.
1,3,4-Oxadiazoles: These compounds have a similar nitrogen-rich heterocyclic structure but differ in the arrangement of atoms.
Uniqueness
6-chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine is unique due to its specific substitution pattern and the presence of the chlorine atom at the 6-position. This structural feature contributes to its distinct biological activities and makes it a valuable scaffold for drug development .
Properties
IUPAC Name |
6-chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5/c12-9-6-7-10-14-15-11(17(10)16-9)13-8-4-2-1-3-5-8/h1-7H,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEPDOAGXYQXBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C3N2N=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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